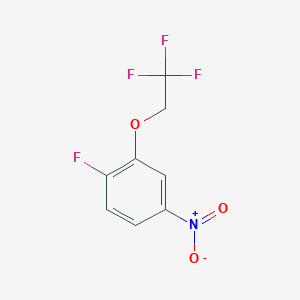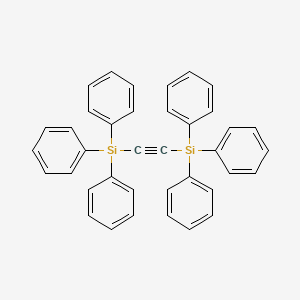![molecular formula C9H9BrO2S B3112177 3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid CAS No. 188240-63-3](/img/structure/B3112177.png)
3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid
Vue d'ensemble
Description
3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid is a heterocyclic compound featuring a thiophene ring fused with a benzene ring, substituted with a bromine atom and a carboxylic acid group.
Mécanisme D'action
Target of Action
It is known that thiophene derivatives, which this compound is a part of, show high antimicrobial activity against various microbial infections . They have been found to be potent antibacterial agents against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi .
Mode of Action
It is known that thiophene derivatives interact with their targets to exert their antimicrobial effects
Biochemical Pathways
It is known that thiophene derivatives can affect various biochemical pathways to exert their antimicrobial effects
Result of Action
It is known that thiophene derivatives can have potent antimicrobial effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid typically involves the bromination of 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Reactions: Products include various substituted thiophenes.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and aldehydes.
Applications De Recherche Scientifique
3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active thiophene derivatives.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Comparaison Avec Des Composés Similaires
4,5,6,7-Tetrahydrobenzo[b]thiophene: Lacks the bromine and carboxylic acid substituents, resulting in different chemical reactivity and applications.
3-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene: Similar structure but lacks the carboxylic acid group, affecting its solubility and reactivity.
4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carboxylic acid: Lacks the bromine substituent, leading to different substitution reaction pathways.
Uniqueness: 3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical properties and reactivity. These functional groups enable a wide range of chemical transformations and applications, making this compound valuable in various research and industrial contexts .
Propriétés
IUPAC Name |
3-bromo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c10-8-6-4-2-1-3-5(6)7(13-8)9(11)12/h1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEYDYFYADFBHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(SC(=C2C1)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic Acid](/img/structure/B3112094.png)
![(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B3112111.png)









![Cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide](/img/structure/B3112179.png)


